1,3,5-Trichloro-2-isocyanobenzene chemical properties and reactivity
1,3,5-Trichloro-2-isocyanobenzene chemical properties and reactivity
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-isocyanobenzene, a key aromatic isocyanide building block. The document details its physicochemical and spectroscopic properties, established synthetic protocols, and critically, its chemical reactivity. With a focus on the unique electronic environment created by the trichlorinated phenyl ring, this guide explores the compound's utility in multicomponent reactions, such as the Passerini and Ugi reactions, which are pivotal in combinatorial chemistry and drug discovery. This paper is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic potential of this versatile reagent.
Introduction
1,3,5-Trichloro-2-isocyanobenzene, also known as 2,4,6-trichlorophenyl isocyanide, is a halogenated aromatic isocyanide. The isocyanide functional group (-N≡C), characterized by its unique electronic structure with a C-centered lone pair, imparts a diverse range of reactivity.[1] This functionality allows it to act as both a nucleophile and an electrophile, making it an exceptionally valuable component in organic synthesis.[1] The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly modulates the reactivity of the isocyano group, enhancing its electrophilic character and influencing the stability of reaction intermediates.
This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, with a particular focus on its application in multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy, enabling the rapid assembly of complex molecular scaffolds from simple precursors.[2][3] Understanding the nuances of 1,3,5-Trichloro-2-isocyanobenzene is crucial for its effective application in generating libraries of novel compounds for pharmaceutical and materials science research.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the effective use of any chemical reagent. This section summarizes the key physical and spectroscopic data for 1,3,5-Trichloro-2-isocyanobenzene.
Physical and Chemical Properties
The key identifying and physical properties of 1,3,5-Trichloro-2-isocyanobenzene are presented in Table 1. The compound is isomeric with 2,4,6-Trichlorophenyl isocyanate, and care must be taken to distinguish them, as their reactivity profiles are distinct.[4][5][6]
| Property | Value | Source |
| IUPAC Name | 1,3,5-Trichloro-2-isocyanobenzene | N/A |
| Synonyms | 2,4,6-Trichlorophenyl isocyanide | [7] |
| CAS Number | Not readily available; often generated in situ. | N/A |
| Molecular Formula | C₇H₂Cl₃N | [6] |
| Molecular Weight | 206.46 g/mol | N/A |
| Appearance | Typically a solid at room temperature | [7] |
| Solubility | Soluble in common organic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and dimethylformamide (DMF). Insoluble in water. | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 1,3,5-Trichloro-2-isocyanobenzene.
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Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C stretching vibration. This typically appears in the range of 2150-2110 cm⁻¹. For comparison, the related isocyanate (-N=C=O) group shows a strong, broad absorption around 2270 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two equivalent protons on the trichlorinated ring.
-
¹³C NMR: The isocyanide carbon atom exhibits a characteristic resonance in the range of δ 155-170 ppm. The aromatic carbons will appear in their expected regions, with their chemical shifts influenced by the chlorine substituents.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Synthesis and Purification
Aryl isocyanides are commonly synthesized from the corresponding primary amines or formamides. The dehydration of N-arylformamides is a prevalent and reliable method.
Synthesis from N-(2,4,6-Trichlorophenyl)formamide
The most common laboratory synthesis involves the dehydration of the corresponding formamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine.[7]
Causality of Experimental Choices:
-
Starting Material: 2,4,6-trichloroaniline is the precursor, which is first converted to N-(2,4,6-trichlorophenyl)formamide. The aniline itself can be synthesized from 1,3,5-trichlorobenzene via nitration and subsequent reduction, or through direct chlorination of aniline.
-
Dehydrating Agent: Phosphorus oxychloride is a powerful and effective dehydrating agent for this transformation.
-
Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions, such as hydrolysis of the isocyanide product.[7][9]
-
Solvent: Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.[7]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation.[7]
General Experimental Protocol
-
To a solution of N-(2,4,6-trichlorophenyl)formamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (5.0 eq).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]
-
Stir the reaction mixture at 0 °C for 5-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture can be directly purified.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[7]
Workflow for Synthesis of 1,3,5-Trichloro-2-isocyanobenzene
Caption: Generalized reaction pathway for isocyanide multicomponent reactions.
Applications in Research and Drug Development
The primary application of 1,3,5-Trichloro-2-isocyanobenzene lies in its role as a versatile building block in combinatorial chemistry and diversity-oriented synthesis. [10]
-
Scaffold Synthesis: The Ugi and Passerini reactions allow for the rapid generation of complex, drug-like scaffolds from simple, commercially available starting materials. The trichlorophenyl moiety can serve as a rigid core, with diversity elements introduced through the other components of the MCR.
-
Library Generation: By systematically varying the aldehyde, amine (for Ugi), and carboxylic acid components, large libraries of related compounds can be synthesized in parallel, which is ideal for high-throughput screening in drug discovery programs. [11]* Peptidomimetics: The bis-amide products of the Ugi reaction are considered peptidomimetics, structures that mimic peptides but with improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability. [12][13] The electron-withdrawing nature of the trichlorophenyl ring can also be exploited to influence the pharmacokinetic properties of the final molecules or to serve as a handle for further functionalization via nucleophilic aromatic substitution under specific conditions.
Safety and Handling
Isocyanides are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odor. While specific toxicity data for 1,3,5-Trichloro-2-isocyanobenzene is not widely available, general precautions for handling isocyanides and related isocyanates should be strictly followed.
-
Toxicity: Isocyanides are toxic. Their isoelectronic counterparts, isocyanates, are known to be potent irritants to the eyes, skin, and respiratory tract, and can cause respiratory and skin sensitization. [14][15][16][17]Similar precautions should be taken with isocyanides.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended for isocyanates), safety goggles or a face shield, and a lab coat. [14][15]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [17][18]* Spills and Waste Disposal: Spills should be handled according to established laboratory safety protocols. Isocyanide waste can be quenched by careful, slow addition to an acidic aqueous solution (e.g., dilute HCl), which hydrolyzes the isocyanide to the corresponding, less volatile formamide. [9]This should be done in a fume hood.
Conclusion
1,3,5-Trichloro-2-isocyanobenzene is a valuable and highly reactive building block for organic synthesis. Its utility is primarily demonstrated through its participation in powerful multicomponent reactions like the Passerini and Ugi reactions, which provide efficient access to complex molecular architectures. The electron-deficient aromatic ring imparts unique characteristics to the molecule, influencing its reactivity and the properties of its derivatives. For scientists engaged in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for unlocking its full synthetic potential.
References
- How to Safely Handle Isocyanates? (2025).
- de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.).
- Dömling, A., & Ugi, I. (2018). Editorial: Isocyanide-Based Multicomponent Reactions. PMC - NIH.
- Ugi reaction. (n.d.). In Wikipedia.
- Passerini reaction. (n.d.). In Wikipedia.
- Isocyanates technical fact sheet. (n.d.). SafeWork NSW.
- Kur-Geller, R., & Berkovitch, Y. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI.
- Ugi Reaction. (n.d.). Alfa Chemistry.
- Passerini Reaction. (n.d.). Alfa Chemistry.
- Shaabani, A., Soleimani, E., & Maleki, A. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc.
- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters.
- The Passerini Reaction. (n.d.). Organic Reactions.
- Passerini reaction. (n.d.). Slideshare.
- Isocyanide 2.0. (n.d.). The Royal Society of Chemistry.
- The Chemistry of ortho-(Diarylphosphino)aryl Isocyanides. (n.d.). ACS Publications.
- Isocyanates. (2010). Health and Safety Authority.
- The isocyanide SN2 reaction. (n.d.). Institute of Molecular and Translational Medicine.
- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.
- Guide to handling isocyanates. (2015). Safe Work Australia.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). PubChem.
- Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 2,4,6-trichlorophenyl isocyanate (C7H2Cl3NO). (n.d.). PubChemLite.
- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). Santa Cruz Biotechnology.
- 1,3,5-Trichlorobenzene. (n.d.). In Wikipedia.
- 2,4,6-Trichlorophenyl Isocyanate. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Fact sheet: 1,3,5-trichlorobenzene. (n.d.).
- 1,3,5-TRICHLOROBENZENE. (n.d.). CAMEO Chemicals - NOAA.
- 1,3,5-Trichloro-2-nitrosobenzene. (n.d.). PubChem.
- Isocyanide. (n.d.). In Wikipedia.
- Benzene, 1,3,5-trichloro-2-nitro-. (n.d.). NIST WebBook.
- Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook.
- Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. (n.d.).
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC - NIH.
- Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. (n.d.). Google Patents.
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS).
Sources
- 1. imtm.cz [imtm.cz]
- 2. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction | PPTX [slideshare.net]
- 4. 2,4,6-Trichlorophenyl Isocyanate | C7H2Cl3NO | CID 613574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,4,6-trichlorophenyl isocyanate (C7H2Cl3NO) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. 1,3,5-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Isocyanide - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. How to Safely Handle Isocyanates? [enuochem.com]
- 15. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 16. hsa.ie [hsa.ie]
- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 18. actsafe.ca [actsafe.ca]
